An In-Depth Technical Guide to Diallyl Pentaerythritol: Structure, Properties, and Synthesis
An In-Depth Technical Guide to Diallyl Pentaerythritol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diallyl pentaerythritol, a versatile chemical compound with significant potential in various scientific and industrial applications. We will delve into its chemical structure, molecular weight, physicochemical properties, synthesis methodologies, and potential applications relevant to research and development.
Chemical Structure and Molecular Identity
Diallyl pentaerythritol, also known as pentaerythritol diallyl ether, is an organic compound characterized by a central pentaerythritol core functionalized with two allyl ether groups.
The systematic IUPAC name for this compound is 2,2-bis(prop-2-enoxymethyl)propane-1,3-diol.[1] Its chemical structure features a quaternary carbon atom at the center of a neopentyl skeleton, to which two allyloxymethyl groups and two hydroxymethyl groups are attached.
The presence of both reactive allyl groups and hydroxyl functionalities makes diallyl pentaerythritol a valuable building block in polymer chemistry and organic synthesis.
Below is a 2D representation of the diallyl pentaerythritol molecule.
Caption: 2D Chemical Structure of Diallyl Pentaerythritol.
Molecular Formula and Weight
The molecular formula for diallyl pentaerythritol is C11H20O4.[1][2][3] Based on this formula, the calculated molecular weight is approximately 216.27 g/mol .[1][2][3]
Physicochemical Properties
Understanding the physical and chemical properties of diallyl pentaerythritol is crucial for its handling, application, and integration into various chemical processes.
| Property | Value | Source |
| Molecular Formula | C11H20O4 | [1][2][3] |
| Molecular Weight | 216.27 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [3] |
| CAS Number | 92714-07-3, 2590-16-1 | [1][3][4] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 10 | [1] |
| Topological Polar Surface Area | 58.9 Ų | [1] |
These properties indicate a molecule with moderate polarity due to the presence of hydroxyl and ether groups, and significant conformational flexibility owing to the number of rotatable bonds. The presence of two hydrogen bond donors and four acceptors suggests its potential for intermolecular interactions, which can influence its solubility and material properties.
Synthesis of Diallyl Pentaerythritol
The synthesis of diallyl pentaerythritol typically involves the partial allylation of pentaerythritol. A common method is the reaction of pentaerythritol with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base.[5] Controlling the stoichiometry of the reactants is key to selectively obtaining the diallyl ether derivative over mono-, tri-, or tetra-allylated products.
A general synthetic approach involves the following steps:
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Deprotonation: Pentaerythritol is treated with a base, such as sodium hydroxide, to deprotonate two of its four hydroxyl groups, forming a dialkoxide intermediate.
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Nucleophilic Substitution: The resulting dialkoxide then acts as a nucleophile, attacking the allyl halide in a Williamson ether synthesis to form the diallyl ether.
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Workup and Purification: The reaction mixture is then neutralized, and the product is isolated and purified, typically through distillation or chromatography.
The use of a phase transfer catalyst can facilitate the reaction between the aqueous base and the organic reactants.[6][7]
Caption: General workflow for the synthesis of diallyl pentaerythritol.
Applications in Research and Drug Development
The unique bifunctional nature of diallyl pentaerythritol, possessing both polymerizable allyl groups and reactive hydroxyl groups, makes it a valuable monomer and crosslinking agent in the development of advanced materials.
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Polymer Synthesis: The allyl groups can undergo polymerization, making diallyl pentaerythritol a useful monomer for creating crosslinked polymers with tailored properties.[3] These polymers can find applications in coatings, adhesives, and sealants.[3]
-
Hydrogel Formation: The hydroxyl groups can be further functionalized, allowing for the creation of biocompatible hydrogels. Such materials are of great interest in drug delivery systems, tissue engineering, and as scaffolds for cell culture.
-
Drug Carrier Systems: While direct applications of diallyl pentaerythritol in drug formulations are not extensively documented, its derivatives and the polymers it forms hold promise. For instance, pentaerythritol-based structures have been explored as carriers in solid dispersions to enhance the solubility and dissolution of poorly water-soluble drugs.[8] The ability to create crosslinked networks could be leveraged for controlled-release formulations.
-
Bioconjugation: The hydroxyl groups provide sites for conjugation with bioactive molecules, such as peptides or small molecule drugs, to create targeted delivery systems or functionalized biomaterials. Pentaerythritol-derived glycoconjugates have been synthesized and studied for their potential as supramolecular gelators.[9]
Characterization Techniques
The identity and purity of synthesized diallyl pentaerythritol can be confirmed using a variety of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure by identifying the characteristic peaks of the allyl and pentaerythritol moieties.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present, such as the O-H stretch of the hydroxyl groups, the C=C stretch of the allyl groups, and the C-O-C stretch of the ether linkages.
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Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
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Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to assess the purity of the product and to separate it from any unreacted starting materials or byproducts.
Conclusion
Diallyl pentaerythritol is a molecule with a rich chemical functionality that offers a wide range of possibilities for the synthesis of novel polymers and materials. Its combination of reactive allyl and hydroxyl groups makes it a versatile platform for researchers in materials science and drug development. A thorough understanding of its chemical structure, properties, and synthesis is fundamental to harnessing its full potential in creating innovative solutions for various scientific challenges.
References
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PubChem. Diallyl pentaerythritol | C11H20O4 | CID 13955027. National Center for Biotechnology Information. [Link]
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Inxight Drugs. DIALLYL PENTAERYTHRITOL. National Center for Advancing Translational Sciences. [Link]
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AUB ScholarWorks. Diethers of pentaerythritol. [Link]
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- Google Patents. Production of pentaerythritol allyl ether.
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National Center for Biotechnology Information. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin. [Link]
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Digital Commons @ ODU. Synthesis and characterization of pentaerythritol derived glycoconjugates as supramolecular gelators. [Link]
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